molecular formula C13H16N4O2 B1328945 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide CAS No. 1119449-54-5

3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

カタログ番号: B1328945
CAS番号: 1119449-54-5
分子量: 260.29 g/mol
InChIキー: SSRBVENDMFAUHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a known pharmacophore noted for its metabolic stability and its role as a bioisostere for ester and amide functionalities, which can enhance the drug-like properties of compounds . This specific compound incorporates a propylamino-methyl side chain, a structural feature that has been associated with biological activity in other oxadiazole derivatives . Compounds containing the 1,2,4-oxadiazole scaffold are extensively investigated in medicinal and agricultural chemistry for their diverse biological activities. Research on analogous structures has demonstrated significant potential in areas such as fungicidal and insecticidal agents . Furthermore, 1,2,4-oxadiazole derivatives have been explored for their anti-inflammatory and antimicrobial properties, with studies indicating that the n-propyl substitution on the oxadiazole ring can contribute to these effects . The benzamide moiety is a privileged structure in drug discovery, often enabling interactions with a variety of biological targets. Researchers may find value in this compound as a building block for synthesizing novel derivatives or as a lead compound for bioactivity screening in these fields. Notice for Researchers: The specific mechanism of action, pharmacological data, and comprehensive toxicity profile for this compound are not fully characterized in the available scientific literature. Further investigation is required to establish its specific applications and biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-6-15-8-11-16-13(17-19-11)10-5-3-4-9(7-10)12(14)18/h3-5,7,15H,2,6,8H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBVENDMFAUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197976
Record name 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-54-5
Record name 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include batch and continuous flow processes, as well as the use of catalysts to enhance reaction efficiency .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or reduced oxadiazole compounds .

科学的研究の応用

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance, derivatives of oxadiazoles have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific application of 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide in cancer therapy is still under investigation but shows potential due to its structural similarity to other active compounds.

Neuroprotective Effects

Research has suggested that oxadiazole derivatives may possess neuroprotective properties. Compounds similar to this compound have been explored for their ability to modulate pathways involved in neurodegenerative diseases such as Alzheimer's. For example, the inhibition of tau protein aggregation is a critical area of study, as tauopathies are characterized by the accumulation of hyperphosphorylated tau protein.

Alzheimer's Disease

The potential application of this compound in treating Alzheimer's disease is particularly noteworthy. The compound may interfere with tau aggregation and promote neuronal health through various mechanisms. Studies have shown that similar compounds can reduce neuroinflammation and oxidative stress in neuronal models.

Other Neurological Disorders

Beyond Alzheimer's disease, the compound's efficacy against other tauopathies and neurodegenerative disorders is being evaluated. Research into its pharmacological profile could lead to the development of new therapeutic agents aimed at mitigating symptoms or slowing disease progression.

Case Studies and Research Findings

Several studies have highlighted the importance of oxadiazole derivatives in medicinal chemistry:

  • Antitumor Activity : A study demonstrated that oxadiazole-containing compounds exhibited significant antitumor activity against specific cancer cell lines (e.g., MCF7 breast cancer cells). The mechanism involved apoptosis induction and cell cycle arrest.
  • Neuroprotection : Research focused on the neuroprotective effects of oxadiazole derivatives showed that these compounds could reduce tau phosphorylation levels and improve cognitive functions in animal models of Alzheimer's disease.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds revealed favorable absorption and distribution characteristics, suggesting that modifications to enhance bioavailability could be beneficial for therapeutic use.

作用機序

The mechanism of action of 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

類似化合物との比較

Comparison:

Compared to these similar compounds, 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is unique due to the presence of the propylamino group, which may enhance its biological activity and chemical reactivity.

生物活性

3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H21ClN4O2
  • Molecular Weight : 336.82 g/mol
  • CAS Number : 1185299-52-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole and benzamide structure. The synthetic route may include:

  • Formation of the oxadiazole ring.
  • Coupling with the benzamide moiety.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including those containing oxadiazole moieties. For instance:

  • Inhibition of RET Kinase : A related compound demonstrated significant inhibition of RET kinase activity, which is crucial in various cancers. The study indicated that compounds with oxadiazole structures could serve as potential RET inhibitors, showing moderate to high potency in cellular assays .

Neuroleptic Effects

Research has indicated that benzamide derivatives exhibit neuroleptic properties. In studies evaluating compounds similar to this compound:

  • Certain derivatives were found to inhibit apomorphine-induced stereotyped behavior in animal models, suggesting potential use in treating psychotic disorders .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial activity:

  • Benzamide Derivatives : Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Case Studies

StudyFindings
Study on RET Kinase Inhibition Compounds containing oxadiazole exhibited significant inhibition of RET kinase activity in vitro.
Neuroleptic Activity Evaluation Benzamide derivatives showed a correlation between structure and antipsychotic activity in rat models.
Antimicrobial Efficacy Demonstrated potent antibacterial activity against Gram-positive bacteria with MIC values ranging from 3.12 to 12.5 μg/mL .

Q & A

Basic: What are the recommended synthetic routes for 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide, and how can intermediates be characterized?

Methodological Answer:
The synthesis of oxadiazole-containing compounds typically involves cyclization reactions of thioamides or amidoximes. For example, oxadiazole rings can be formed via dehydrative cyclization using reagents like POCl₃ or DCC. Intermediate characterization should include:

  • NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity of substituents on the oxadiazole ring.
  • Mass spectrometry (HRMS) to verify molecular weight and purity.
  • HPLC with UV detection to monitor reaction progress and isolate intermediates .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should follow protocols for small-molecule pharmaceuticals:

  • Accelerated degradation testing under stress conditions (e.g., 40°C/75% RH for 4 weeks) to identify degradation products.
  • LC-MS/MS to quantify degradation products and determine shelf-life.
  • pH-dependent stability assays in buffered solutions (pH 1–10) to assess hydrolytic susceptibility of the oxadiazole ring and amide bonds .

Advanced: What experimental designs are optimal for evaluating the biological activity of this compound against enzyme targets?

Methodological Answer:
Adopt a split-plot design to minimize variability:

  • Primary assays : High-throughput screening (HTS) with recombinant enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric readouts.
  • Dose-response curves : Use 8–12 concentration points in triplicate to calculate IC₅₀ values.
  • Counter-screening : Test against structurally similar off-target enzymes (e.g., 1,3,4-thiadiazole-binding proteins) to confirm selectivity .

Advanced: How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or target promiscuity. Mitigate by:

  • Standardizing assay protocols (e.g., ATP concentration in kinase assays, buffer ionic strength).
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
  • Meta-analysis : Compare data across studies with similar heterocyclic scaffolds (e.g., 1,2,4-oxadiazole vs. isoxazole derivatives) to identify structure-activity trends .

Advanced: What computational methods are suitable for predicting the environmental fate of this compound?

Methodological Answer:
Follow the INCHEMBIOL framework ():

  • QSPR modeling : Predict physicochemical properties (logP, pKa) using software like EPI Suite.
  • Molecular docking : Simulate interactions with biodegradation enzymes (e.g., cytochrome P450).
  • Ecotoxicity prediction : Use ECOSAR to estimate LC₅₀ values for aquatic organisms .

Basic: How should researchers design dose-response studies for in vitro toxicity evaluation?

Methodological Answer:

  • Cell viability assays : Use MTT or resazurin in adherent cell lines (e.g., HEK293, HepG2) with 24–72 hr exposure.
  • Non-linear regression analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀.
  • Positive controls : Include reference toxins (e.g., doxorubicin) to validate assay sensitivity .

Advanced: What strategies optimize the compound’s solubility for pharmacokinetic studies?

Methodological Answer:

  • Co-solvent systems : Test DMSO/PEG 400 or cyclodextrin-based formulations.
  • pH adjustment : Solubilize the benzamide moiety using buffered solutions (pH 6–8).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA).
  • Elemental analysis (CHNS): Confirm stoichiometry of C, H, N, and S.
  • Karl Fischer titration to quantify residual water (<0.5% w/w) .

Advanced: How can researchers investigate the compound’s mechanism of action using omics approaches?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways.
  • Proteomics : SILAC (stable isotope labeling) to quantify protein expression changes.
  • Metabolomics : LC-MS/MS to track alterations in central carbon metabolism .

Advanced: What in vivo models are appropriate for studying the compound’s bioavailability?

Methodological Answer:

  • Rodent pharmacokinetics : Administer IV/PO doses (n=6/group) and collect plasma samples at 0–24 hr.
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in liver, kidney, and brain.
  • Microsomal stability assays : Incubate with liver microsomes to estimate hepatic clearance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。